2-Butoxy-1,3-difluoro-4-nitrobenzene
Overview
Description
2-Butoxy-1,3-difluoro-4-nitrobenzene is an organic compound with the molecular formula C10H11F2NO3 It is a derivative of benzene, characterized by the presence of butoxy, difluoro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-1,3-difluoro-4-nitrobenzene typically involves the nitration of 2-butoxy-1,3-difluorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-1,3-difluoro-4-nitrobenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the benzene ring makes it susceptible to further substitution reactions, such as halogenation and alkylation.
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeCl3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4) are employed.
Nucleophilic Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.
Reduction: 2-Butoxy-1,3-difluoro-4-aminobenzene.
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
2-Butoxy-1,3-difluoro-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butoxy-1,3-difluoro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the butoxy and difluoro groups influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
2-Butoxy-1,3-difluorobenzene: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Butoxy-4-nitrobenzene: Lacks the difluoro groups, affecting its reactivity and interaction with nucleophiles.
1,3-Difluoro-4-nitrobenzene:
Uniqueness
2-Butoxy-1,3-difluoro-4-nitrobenzene is unique due to the combination of butoxy, difluoro, and nitro groups on the benzene ring.
Properties
IUPAC Name |
2-butoxy-1,3-difluoro-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-2-3-6-16-10-7(11)4-5-8(9(10)12)13(14)15/h4-5H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIDGKKTGAOYQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278252 | |
Record name | Benzene, 2-butoxy-1,3-difluoro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201278252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881321-99-8 | |
Record name | Benzene, 2-butoxy-1,3-difluoro-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881321-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-butoxy-1,3-difluoro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201278252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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